molecular formula C20H20Cl2N6O B2479176 N2-(3,4-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine CAS No. 898622-79-2

N2-(3,4-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2479176
CAS No.: 898622-79-2
M. Wt: 431.32
InChI Key: CGQXQXFOYWSJTL-UHFFFAOYSA-N
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Description

N2-(3,4-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a dichlorophenyl group, a morpholino group, and a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution Reactions: The introduction of the 3,4-dichlorophenyl group, morpholino group, and p-tolyl group is achieved through nucleophilic substitution reactions. These reactions are typically carried out under controlled conditions using suitable solvents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: These are used for controlled synthesis with precise monitoring of reaction parameters.

    Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-(3,4-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the triazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

N2-(3,4-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N2-(3,4-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N2-(3,4-dichlorophenyl)-6-morpholino-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine: shares similarities with other triazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-N-(3,4-dichlorophenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N6O/c1-13-2-4-14(5-3-13)23-18-25-19(24-15-6-7-16(21)17(22)12-15)27-20(26-18)28-8-10-29-11-9-28/h2-7,12H,8-11H2,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQXQXFOYWSJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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